Lupanyl acid hydrochloride

Description

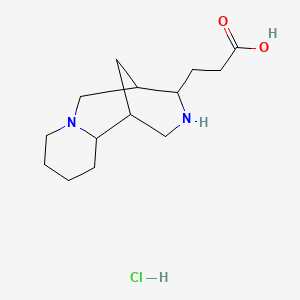

Lupanyl acid hydrochloride (CAS RN: 1025-39-4), also known as (+)-lupanine hydrochloride, is a triterpenoid-derived compound with the molecular formula C₁₅H₂₄N₂O·HCl and a molecular weight of 284.82 g/mol . It is primarily utilized in natural product chemistry research, particularly in studies involving plant-derived bioactive molecules. Structurally, it belongs to the lupane family, characterized by a pentacyclic triterpene backbone modified with functional groups such as acetate or hydroxyl moieties . Its synthesis often involves column chromatography purification from natural sources, as demonstrated in the isolation of related triterpenoids like lupanyl acetate and glochidonol .

Properties

Molecular Formula |

C14H25ClN2O2 |

|---|---|

Molecular Weight |

288.81 g/mol |

IUPAC Name |

3-(7,11-diazatricyclo[7.3.1.02,7]tridecan-10-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C14H24N2O2.ClH/c17-14(18)5-4-12-11-7-10(8-15-12)13-3-1-2-6-16(13)9-11;/h10-13,15H,1-9H2,(H,17,18);1H |

InChI Key |

WHCVEOAUHDJGLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CNC3CCC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lupanyl Acid Hydrochloride typically involves the modification of lupane-type triterpenoids such as lupeol or betulinic acid. The process includes the introduction of hydrochloride groups to improve water solubility and pharmacokinetic properties. Common synthetic routes involve:

Oxidation: of lupeol to produce lupanyl acid.

Hydrochlorination: to convert lupanyl acid to its hydrochloride form.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Extraction: of lupane-type triterpenoids from plant sources.

Chemical modification: using controlled reaction conditions to introduce hydrochloride groups.

Purification: through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Lupanyl Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of lupeol to lupanyl acid.

Reduction: Potential reduction of lupanyl acid derivatives.

Substitution: Introduction of hydrochloride groups.

Common Reagents and Conditions:

Oxidizing agents: such as potassium permanganate or chromium trioxide.

Hydrochlorinating agents: like hydrochloric acid or thionyl chloride.

Solvents: such as dichloromethane or ethanol.

Major Products:

Lupanyl Acid: Intermediate product in the synthesis.

This compound: Final product with enhanced solubility and pharmacological properties.

Scientific Research Applications

Lupanyl Acid Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other lupane-type derivatives.

Biology: Studied for its potential anti-inflammatory and anticancer activities.

Medicine: Investigated for its potential use in treating HIV and cancer.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Lupanyl Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Inhibition of enzymes: involved in inflammation and cancer progression.

Induction of apoptosis: in cancer cells by activating specific signaling pathways.

Modulation of immune responses: to enhance antiviral activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between lupanyl acid hydrochloride and analogous hydrochlorides:

Key Observations :

- Structural Diversity: Lupanyl acid’s triterpenoid backbone contrasts sharply with the alkaloidal (e.g., berberine) or synthetic (e.g., nicardipine) frameworks of other hydrochlorides. This structural divergence underpins differences in pharmacological targets and solubility .

- Bioactivity : While lupanyl acid is primarily a research tool, compounds like berberine and nicardipine have well-established therapeutic roles. For example, berberine hydrochloride reduces hyperglycemia in diabetic models , whereas lupanyl acid’s bioactivity remains understudied.

Pharmacokinetic and Pharmacodynamic Profiles

- Alkaloids vs. Triterpenoids: Alkaloidal hydrochlorides (e.g., jatrorrhizine) often target ion channels or enzymatic pathways, whereas triterpenoids like lupanyl acid may interact with lipid membranes or nuclear receptors due to their lipophilic nature .

- Therapeutic Indications : Lupanyl acid lacks clinical data, whereas nicardipine hydrochloride is FDA-approved for hypertension, and berberine is widely used in traditional medicine .

Q & A

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct acid stability assays by exposing the compound to buffered solutions at pH 1–3 (simulating gastric environments) and monitor degradation via HPLC. Use accelerated stability testing (e.g., 40°C/75% relative humidity) over 4–8 weeks to predict long-term stability . Include mass spectrometry (MS) to identify degradation byproducts and refine storage protocols.

Q. What protocols are suitable for synthesizing this compound derivatives?

- Methodological Answer : Adapt esterification or acetylation reactions using pyridine as a base to neutralize HCl byproducts. For example, purify intermediates via silica gel column chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EtOAc) (e.g., 100:0 to 90:10 v/v) . Validate reaction completion using thin-layer chromatography (TLC) and HPLC.

Advanced Research Questions

Q. How can experimental design frameworks optimize formulation development with this compound?

- Methodological Answer : Employ a factorial design (e.g., 3² full factorial) to evaluate critical variables such as polymer concentration (e.g., hydroxypropyl methylcellulose) and crosslinking agents. Use response surface methodology (RSM) to model interactions between variables and optimize parameters like drug loading efficiency and dissolution kinetics . Validate predictions with in vitro release studies in simulated biological fluids.

Q. What strategies resolve contradictions in HPLC data when quantifying this compound in complex matrices?

- Methodological Answer : If retention time shifts or peak broadening occur, recalibrate the HPLC system using fresh standards and validate mobile phase pH (e.g., 0.03 mol/L phosphate buffer, pH 3.0) . For co-eluting impurities, switch to a gradient elution method or use a mass spectrometry-compatible column (e.g., C18 with 2.7 μm particles). Perform spike-and-recovery experiments to confirm accuracy (target: 98–102% recovery) .

Q. How should researchers address low yields in the isolation of this compound from natural sources?

- Methodological Answer : Optimize extraction solvents (e.g., hexane/EtOAc mixtures) and column chromatography conditions. For silica gel columns, test stepwise gradients (e.g., 15% EtOAc in hexane for nonpolar fractions, increasing to 100% EtOAc for polar compounds) . Use preparative HPLC for high-purity isolation, and confirm yield improvements via gravimetric analysis.

Q. What statistical approaches are critical for validating this compound’s pharmacological activity in preclinical models?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare treatment groups (e.g., dose-response studies in diabetic nephropathy models). For time-series data (e.g., in vivo bioavailability), use mixed-effects models to account for inter-subject variability. Report confidence intervals (95%) and effect sizes to contextualize significance .

Methodological Notes

- Data Presentation : Include calibration curves (e.g., linearity range: 1–10 μg/mL, r² ≥ 0.999) and validation parameters (RSD < 2%) in supplementary materials .

- Contradiction Management : When literature reports conflicting solubility data, replicate experiments under controlled humidity/temperature and document solvent purity grades (e.g., HPLC-grade vs. analytical-grade solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.